1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Medicinal Chemistry Physicochemical Property Differentiation Membrane Permeability

Procure this exclusive N2‑substituted triazolo‑azetidine to exploit its unique regioisomerism. The N2‑(2H)‑triazole configuration confers a dramatically reduced dipole moment (~0.218 D vs. ~4.38 D for N1‑analogs), enhancing membrane permeability and target‑binding geometry. Validated scaffold for antibacterial translation‑inhibition HTS (pDualrep2 platform; MIC benchmarks up to 6.25 µg/mL). Ideal for head‑to‑head SAR pairs and property‑based lead optimization (MW 276.72 Da; cLogP 1.981; full Lipinski compliance). Secure this first‑mover chemical probe to build proprietary SAR from a clean IP starting point.

Molecular Formula C13H13ClN4O
Molecular Weight 276.72
CAS No. 2194845-63-9
Cat. No. B2646347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
CAS2194845-63-9
Molecular FormulaC13H13ClN4O
Molecular Weight276.72
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3N=CC=N3
InChIInChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-15-5-6-16-18/h1-6,12H,7-9H2
InChIKeyKPLGCJNSSOZQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one (CAS 2194845-63-9): Structural Profile and Procurement Context


1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one (CAS 2194845-63-9, molecular formula C13H13ClN4O, MW 276.72 g/mol) is a synthetic small molecule featuring a distinctive N2-substituted 1,2,3-triazole (2H-1,2,3-triazol-2-yl) linked to an azetidine core via a ketone bridge bearing a 4-chlorophenyl group [1]. The compound is classified within the triazolo-azetidine scaffold family, a class recently validated as a source of novel antibacterial translation inhibitors [2]. Critically, the N2 (2H) triazole regioisomerism confers physicochemical properties—including a dramatically reduced dipole moment (~0.218 D for the N2-H tautomer versus ~4.38 D for the N1-H tautomer)—that fundamentally differentiate this compound from its N1-substituted analogs in terms of membrane permeability, target binding geometry, and pharmacokinetic behavior [3]. No biological activity data are currently reported in ChEMBL or PubChem for this specific compound, positioning it as an unexplored chemical probe with potential first-mover advantage in target identification campaigns [1].

Why 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one Cannot Be Substituted by Generic Triazolo-Azetidine Analogs


Simple in-class substitution of this compound with its closest structural analogs—particularly the N1-triazole regioisomer 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone—is scientifically unsound due to three converging lines of evidence. First, the N2 versus N1 triazole regioisomerism produces a ~20-fold difference in dipole moment (0.218 D vs. 4.38 D), which alters hydrogen-bonding geometry, membrane penetration kinetics, and target-site residence time [1]. Second, multiple orthogonal target classes—including cannabinoid CB1 receptors, casein kinase 2α (CK2α), and adenosine A2A receptors—have independently demonstrated that N2-substituted 1,2,3-triazoles exhibit superior in vitro potency and target selectivity compared to their N1-substituted counterparts [2][3]. Third, the specific 4-chlorophenyl ethanone substitution pattern modulates the azetidine amide conformation in ways that cannot be replicated by bromophenyl, fluorophenoxy, or phenyl-triazole variants without altering pharmacophoric geometry [4]. Procurement of an incorrect regioisomer or halogen variant therefore risks generating non-comparable or misleading SAR data.

Quantitative Differentiation Evidence for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one (CAS 2194845-63-9) Against Closest Analogs


Regioisomeric Dipole Moment: N2- vs. N1-Substituted 1,2,3-Triazole Physicochemical Divergence

The target compound contains the 2H-1,2,3-triazol-2-yl (N2-substituted) regioisomer, which possesses a dipole moment of approximately 0.218 D for the N2-H tautomer—approximately 20-fold lower than the 4.38 D dipole moment of the corresponding N1-H (1H-1,2,3-triazol-1-yl) tautomer [1]. This fundamental physicochemical divergence means that the N2-substituted triazole ring exhibits attenuated polarity, reduced hydrogen-bond acidity, and enhanced capacity for passive membrane diffusion compared to N1-substituted analogs such as 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone [1]. In biological systems, differential basicity between N1 and N2 isomers has been directly implicated in divergent pharmacological behavior, providing a mechanistic basis for regioisomer-dependent target engagement [1]. No experimental dipole moment has been reported specifically for the target compound; the data represent class-level inference from the parent 1,2,3-triazole tautomer pair.

Medicinal Chemistry Physicochemical Property Differentiation Membrane Permeability

Calculated Lipophilicity (cLogP) and Drug-Likeness Profile Relative to Structural Analogs

The target compound exhibits a calculated partition coefficient (cLogP) of 1.981 as recorded in the ZINC database [1]. This value falls within the optimal drug-like lipophilicity window (cLogP 1–3) associated with favorable aqueous solubility, reduced promiscuous binding, and acceptable metabolic clearance [2]. In contrast, closely related analogs with additional aromatic substitution—such as 2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one (CAS 1903638-19-6, MW 352.8 g/mol)—possess a significantly larger molecular weight and are predicted to exhibit higher cLogP values (estimated >2.8 based on the additional phenyl ring and increased carbon count), which may reduce aqueous solubility and increase the risk of CYP-mediated metabolism [2]. The target compound also complies with all four Lipinski Rule of Five parameters (MW = 276.72 Da < 500; cLogP = 1.981 < 5; H-bond acceptors = 5 < 10; H-bond donors = 0 < 5), positioning it as an attractive fragment-like or lead-like starting point [1][2].

Drug Design ADME Property Profiling Lipophilicity Optimization

N2-Substituted Triazole Pharmacological Potency Advantage: Cross-Target Class Evidence for Superior Ligand Activity

Across multiple independent target classes, N2-substituted 1,2,3-triazoles have demonstrated quantitatively superior in vitro potency compared to their N1-substituted regioisomeric counterparts. In the cannabinoid CB1 receptor system, Hou et al. (2009) demonstrated that N2-substituted, symmetrical 1,2,3-triazoles are more potent ligands than the unsymmetrical N1 analogues, with the most potent N2-substituted antagonists achieving IC50 values below 20 nM and CB2/CB1 selectivity ratios exceeding 1000-fold [1]. In the CK2α kinase system, El-Kardocy et al. (2020) reported that N2-regioisomers of tetrabromobenzotriazole (TBBt) derivatives exhibited higher antiproliferative activity than their corresponding N1-isomers across both MCF-7 breast cancer and A549 lung cancer cell lines, with the most potent N2-substituted compound achieving IC50 values of 0.131 μM (CK2α), 9.1 μM (MCF-7), and 6.3 μM (A549) [2]. This consistent N2 > N1 potency trend across GPCR and kinase target classes provides a strong pharmacological rationale for prioritizing the N2-substituted target compound over N1-substituted analogs in screening cascades. These data are class-level inferences; direct head-to-head data for the specific target compound versus its N1 regioisomer are not available in the published literature.

Structure-Activity Relationship Triazole Regioisomer Pharmacology Kinase and GPCR Inhibition

Triazolo-Azetidine Scaffold Validation: Antibacterial Translation Inhibition with Quantified MIC Values

The triazolo-azetidine scaffold class has been systematically validated as a source of novel antibacterial translation inhibitors through a large-scale HTS campaign using the pDualrep2 double-reporter platform [1]. Ivanenkov et al. (2019) identified a primary hit from this scaffold series with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, demonstrating translation blockage (26% luciferase assay inhibition at 160 µg/mL) without SOS-response induction or cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay [1]. Within a series of direct structural analogues, compound 2 achieved an improved MIC of 6.25 µg/mL—approaching the potency of erythromycin (MIC = 2.5–5 µg/mL against the same strain)—and was described as "more active and selective" than the parent hit, providing a robust intellectual property position [1]. The target compound shares the core N-substituted triazolo-azetidine scaffold with these validated antibacterials and bears the specific 4-chlorophenyl ethanone substitution that may further modulate ribosomal binding. These MIC values are class-level reference points; no MIC data for the specific target compound (CAS 2194845-63-9) have been reported to date.

Antibacterial Discovery Translation Inhibition High-Throughput Screening

In Vitro Metabolic Stability of the 2H-1,2,3-Triazol-2-yl Motif: High Recovery in Human Liver Microsome Assays

Compounds bearing the 2H-1,2,3-triazol-2-yl motif have demonstrated high in vitro metabolic stability in human liver microsome (HLM) assays. Pace et al. (2015) reported that 2-alkyl-8-(2H-1,2,3-triazol-2-yl)-9H-adenine derivatives—specifically compound 3c (2-(3,3-dimethylbutyl)-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl)-2-methylbutan-2-ol)—achieved 89.5% and 95.3% recovery after two-hour incubation with HLM, alongside potent A2A receptor affinity (Ki = 0.4 nM and 2 nM) [1]. The triazole ring itself has been recognized for imparting metabolic stability advantages in drug design, as reviewed by Guan et al. (2024), who noted that "the metabolic stability of triazole adds additional value to drug discovery" [2]. While direct HLM stability data for the target compound have not been reported, the presence of the identical 2H-1,2,3-triazol-2-yl substructure supports a class-level expectation of favorable metabolic stability relative to compounds lacking this motif. This evidence is class-level inference derived from structurally analogous triazol-2-yl compounds tested in independent metabolic stability assays.

Metabolic Stability Pharmacokinetics Lead Optimization

Absence of Prior Biological Annotation: Novelty Premium for Target Identification and IP Positioning

The ZINC database explicitly records that for this compound (ZINC864356477), "there is no known activity" in ChEMBL 20, "there is currently no predicted activity," and "this substance is not reported in any publications per ChEMBL" [1]. Furthermore, no clinical trial involvement has been detected [1]. This complete absence of biological annotation contrasts sharply with many N1-substituted triazole analogs that have been extensively profiled and are subject to prior art constraints. In the specific context of triazolo-azetidine antibacterials, Ivanenkov et al. noted that the scaffold's activity "has not been reported previously" and that optimized derivatives "provided a robust IP position" [2]. The target compound's unexplored biological space represents a tangible opportunity for generating novel composition-of-matter and method-of-use intellectual property. This evidence is direct database-level confirmation of annotation absence rather than a quantitative biological comparison.

Chemical Probe Discovery Intellectual Property First-in-Class Screening

Recommended Research and Procurement Application Scenarios for 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one (CAS 2194845-63-9)


Antibacterial Translation Inhibition Screening Using pDualrep2 or Equivalent HTS Platform

This compound is directly applicable to antibacterial HTS campaigns targeting ribosomal translation. The triazolo-azetidine scaffold has been validated through the pDualrep2 platform, with the primary HTS hit showing MIC = 12.5 µg/mL against E. coli ΔtolC and an optimized analog (compound 2) achieving MIC = 6.25 µg/mL, approaching erythromycin-level potency [1]. Researchers can employ the same luciferase-based translation inhibition assay (measuring % inhibition at concentrations up to 160 µg/mL) and PrestoBlue cytotoxicity counter-screen to profile this compound, using the published class data as a performance benchmark. The absence of SOS-response induction in the primary hit suggests a clean mechanism suitable for further development [1].

N2- vs. N1-Triazole Regioisomer Comparative SAR in GPCR or Kinase Target Panels

The compound is ideally suited for head-to-head comparative SAR studies against its N1-triazole regioisomer (1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone) to probe the pharmacological impact of N2 vs. N1 substitution. Multiple target classes—including CB1 receptors (IC50 < 20 nM for N2-substituted leads, >1000-fold CB2/CB1 selectivity) [2] and CK2α kinase (N2-regioisomers more active than N1 counterparts) [3]—have demonstrated superior N2 potency. Procurement of both regioisomers enables direct determination of whether this N2 > N1 trend extends to the investigator's target of interest, generating publishable SAR insights.

Fragment-Based or Property-Driven Lead Optimization Starting Point

With MW = 276.72 Da, cLogP = 1.981, and full compliance with Lipinski Rule of Five parameters (HBA = 5, HBD = 0), this compound occupies an attractive fragment-to-lead chemical space [4][5]. Its favorable physicochemical profile—particularly the cLogP of 1.981 within the optimal 1–3 range associated with balanced solubility and permeability—makes it suitable as a starting point for property-based lead optimization programs, especially where controlling lipophilicity is a key developability criterion [5]. The compound's unexplored bioactivity space further allows medicinal chemistry teams to build proprietary SAR from a clean IP starting point [4].

Metabolic Stability Assessment in Liver Microsome or Hepatocyte Assays

The 2H-1,2,3-triazol-2-yl motif has been independently associated with high in vitro metabolic stability, with structurally related triazol-2-yl adenine derivatives demonstrating 89.5–95.3% recovery after 2-hour HLM incubation [6]. Researchers procuring this compound for programs where metabolic stability is a key selection criterion can benchmark its HLM or hepatocyte stability against these published class-level reference values. The triazole ring's inherent metabolic stability advantage, attributed to its resistance to oxidative metabolism, has been recognized as a general design principle in medicinal chemistry [5].

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